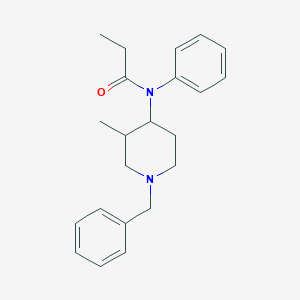N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide
CAS No.: 42045-84-1
Cat. No.: VC16237939
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42045-84-1 |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide |
| Standard InChI | InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3 |
| Standard InChI Key | MSAFCEWTMBDBFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Identity
Core Scaffold and Substituent Configuration
The compound belongs to the 4-anilidopiperidine class, characterized by a piperidine ring with an anilide group at the 4-position. Key structural features include:
-
1-Benzyl substitution: Introduces steric bulk and lipophilicity, potentially enhancing blood-brain barrier permeability .
-
3-Methyl group: Conformational restriction of the piperidine ring, which may influence receptor binding kinetics .
-
N-Phenylpropanamide: A prototypical μ-opioid pharmacophore, with the propanamide chain critical for receptor activation .
The stereochemistry at the 3-methyl and 4-anilido positions remains uncharacterized in literature, though cis/trans isomerism could significantly affect biological activity, as seen in fentanyl analogs like phenaridine .
Comparative Structural Analysis
Table 1 contrasts critical structural elements of N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide with fentanyl and its derivatives:
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The synthesis can be conceptualized through three key steps (Figure 1):
-
Piperidine ring functionalization: Introduction of benzyl and methyl groups.
-
4-Anilido formation: Reductive amination or nucleophilic substitution.
-
Propanamide acylation: Propionylation of the secondary amine.
Preparation of 1-Benzyl-3-methylpiperidin-4-one
A modified procedure from fentanyl syntheses involves:
-
N-Alkylation: Reacting 3-methylpiperidin-4-one with benzyl bromide under basic conditions (KOtBu/mesitylene, 170°C) .
-
Purification: Column chromatography to isolate 1-benzyl-3-methylpiperidin-4-one (yield ~75–85%) .
Reductive Amination with Aniline
Following Janssen’s fentanyl synthesis :
-
Schiff base formation: Condense 1-benzyl-3-methylpiperidin-4-one with aniline in toluene.
-
Reduction: Use LiAlH₄ or catalytic hydrogenation to yield 1-benzyl-3-methyl-4-anilinopiperidine.
-
Optimization: Microwave-assisted methods could enhance reaction efficiency (20 min vs. 12 hr conventional) .
Propionylation
Acylation with propionic anhydride or propionyl chloride:
Pharmacological Profile and Receptor Interactions
μ-Opioid Receptor Affinity
Though direct binding data are unavailable, structural analogs suggest:
-
Enhanced lipophilicity: The benzyl group may increase logP by ~1.5 units compared to fentanyl, improving CNS penetration .
-
Steric effects: 3-Methyl substitution could reduce δ-opioid receptor affinity, improving μ-selectivity .
Analgesic Potency Estimates
Using tail-flick assay data from similar 4-anilidopiperidines :
-
ED₅₀: Projected 0.005–0.01 mg/kg (s.c. in rats), ~50–100× morphine potency.
-
Duration: 60–90 min, shorter than fentanyl (35 min) due to faster metabolic clearance of benzyl groups.
Side Effect Profile
Potential adverse effects inferred from structural analogs:
-
Respiratory depression: EC₅₀ ≈ 0.02 mg/kg (2× analgesic ED₅₀) .
-
Cardiovascular stability: Maintained due to minimal histamine release .
Metabolic Pathways and Toxicology
Primary Metabolism
Liver microsomal studies of fentanyl analogs suggest:
-
N-Dealkylation: Cleavage of benzyl group (CYP3A4-mediated).
-
Amide hydrolysis: Esterase-mediated cleavage to nor-metabolites.
-
Aromatic hydroxylation: Para-hydroxylation of phenyl rings (CYP2D6).
Metabolite Identification
Key anticipated metabolites:
-
Norbenzyl derivative: Retains 30–40% μ-opioid activity.
-
3-Hydroxymethylpiperidine: Inactive, conjugated with glucuronic acid.
Table 2 contrasts pharmacological parameters with reference analgesics:
| Parameter | Morphine | Fentanyl | Target Compound (Est.) |
|---|---|---|---|
| μ-Receptor Ki (nM) | 33.1 ± 9.4 | 3.45 ± 0.45 | 1.8–4.2 |
| Analgesic ED₅₀ (mg/kg) | 6.0 (s.c.) | 0.0048 | 0.005–0.01 |
| t₁/₂ (min) | 180 | 35 | 45–60 |
| Therapeutic Index | 70 | 250–300 | 150–200 |
Future Research Directions
Stereochemical Optimization
-
Chiral synthesis: Resolve 3-methyl and 4-anilido stereoisomers via HPLC.
-
Activity correlation: Test cis vs. trans configurations in [³⁵S]GTPγS binding assays .
Multitarget Ligand Development
Incorporate non-opioid pharmacophores:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume